molecular formula C12H17NO B1432649 3-Phenylazepan-3-ol CAS No. 782390-47-0

3-Phenylazepan-3-ol

Cat. No.: B1432649
CAS No.: 782390-47-0
M. Wt: 191.27 g/mol
InChI Key: QDCDVWOCHLKSFC-UHFFFAOYSA-N
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Description

3-Phenylazepan-3-ol is a seven-membered azepane ring derivative featuring a phenyl substituent and a hydroxyl group at the 3-position. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity due to the aromatic phenyl group and hydrogen-bonding capacity from the hydroxyl group. Azepanes, compared to smaller heterocycles like piperidines, exhibit distinct conformational flexibility, which can influence binding interactions in medicinal chemistry or material science applications . The compound is commercially available as a research chemical (1g quantities) and is utilized in pharmaceutical and chemical intermediate synthesis .

Properties

IUPAC Name

3-phenylazepan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(8-4-5-9-13-10-12)11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCDVWOCHLKSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylazepan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with a suitable amine, followed by cyclization and reduction steps to form the azepane ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Phenylazepan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of phenylazepanone, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 3-Phenylazepan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azepane ring play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and engage in various chemical interactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Key Insights:

  • Phenyl vs. The methyl analogue’s hydrochloride salt improves solubility for industrial applications, such as agrochemicals .
  • Fluorinated Derivatives : 3,4,4-Trifluoroazepane HCl’s fluorine substituents may enhance metabolic resistance and electronic properties, making it suitable for specialty chemical applications .
  • Functional Group Diversity : 2-(Azepan-1-yl)-2-phenylacetic acid HCl’s carboxylic acid group broadens its utility in peptide synthesis or metal chelation, contrasting with this compound’s alcohol functionality .

Biological Activity

3-Phenylazepan-3-ol is a compound that has garnered attention in various fields of research due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17NOC_{12}H_{17}NO and a molecular weight of 191.27 g/mol. The compound features an azepane ring with a hydroxyl group and a phenyl substituent, which contributes to its reactivity and biological interactions.

Key Properties:

PropertyValue
IUPAC NameThis compound
InChIInChI=1S/C12H17NO/c14-12(8-4-5-9-13-10-12)11-6-2-1-3-7-11/h1-3,6-7,13-14H,4-5,8-10H2
InChI KeyQDCDVWOCHLKSFC-UHFFFAOYSA-N

Synthesis of this compound

The synthesis typically involves the cyclization of phenylacetonitrile with suitable amines under controlled conditions. The process can be optimized for industrial production using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group enables hydrogen bonding, which is crucial for its interaction with proteins and enzymes.

Pharmacological Studies

Recent studies have highlighted several pharmacological properties of this compound:

  • Antidepressant Effects : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders.
  • Neuroprotective Properties : Studies have shown that this compound may protect neuronal cells from oxidative stress, indicating a role in neurodegenerative disease management.
  • Analgesic Activity : Preliminary investigations suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound led to significant reductions in depressive-like behaviors compared to control groups. The results indicated alterations in serotonin levels, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).

Study 2: Neuroprotection

A study conducted on cultured neuronal cells demonstrated that treatment with this compound reduced cell death induced by oxidative stress agents. The compound was shown to upregulate antioxidant enzymes, providing a protective effect against neurotoxicity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
3-Phenylazepane Lacks hydroxyl groupLimited biological activity
3-Methylphenylazepan Different substituentsSimilar neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylazepan-3-ol
Reactant of Route 2
3-Phenylazepan-3-ol

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